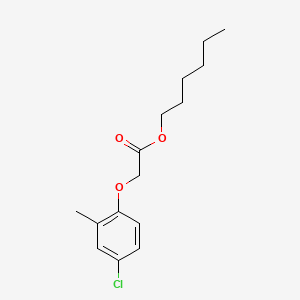

Hexyl (4-chloro-2-methylphenoxy)acetate

Description

Hexyl (4-chloro-2-methylphenoxy)acetate is a synthetic ester derived from (4-chloro-2-methylphenoxy)acetic acid, a herbicidal agent structurally related to phenoxy herbicides like 2,4-D. The compound features a hexyl ester group attached to the phenoxyacetate backbone, which enhances lipophilicity compared to the parent acid. This modification likely improves its penetration into plant tissues, a critical factor in herbicidal efficacy .

Properties

CAS No. |

40390-09-8 |

|---|---|

Molecular Formula |

C15H21ClO3 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

hexyl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C15H21ClO3/c1-3-4-5-6-9-18-15(17)11-19-14-8-7-13(16)10-12(14)2/h7-8,10H,3-6,9,11H2,1-2H3 |

InChI Key |

KQABIXXIKXNUDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general steps are as follows:

Preparation of (4-chloro-2-methylphenoxy)acetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

Esterification: The (4-chloro-2-methylphenoxy)acetic acid is then reacted with hexanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation: Large quantities of (4-chloro-2-methylphenoxy)acetic acid are prepared using automated reactors.

Esterification in Continuous Flow Reactors: The esterification process is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Hexyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to (4-chloro-2-methylphenoxy)acetic acid and hexanol.

Oxidation: It can be oxidized to form various by-products depending on the oxidizing agent used.

Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and hexanol.

Oxidation: Various oxidized derivatives of the aromatic ring.

Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Hexyl (4-chloro-2-methylphenoxy)acetate is predominantly utilized as a herbicide due to its efficacy in targeting specific weed species while minimizing harm to crops. It is particularly effective against annual and perennial broadleaf weeds in cereal crops, sugarcane, and paddy fields. The compound functions by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

Usage Statistics

In Canada alone, more than 1,000,000 kg of 4-chloro-2-methylphenoxyacetic acid (the parent compound) was sold for agricultural use in 2018, indicating its widespread acceptance and reliance within the farming community .

Environmental Impact

Low Toxicity and Residue Levels

The compound is characterized by low toxicity and low residue levels, making it an environmentally friendly option compared to other herbicides. Its application results in minimal environmental contamination, which is critical for sustainable agricultural practices.

Case Study: MCPA Exposure and Liver Injury

A notable case study highlighted the potential health risks associated with exposure to chlorophenoxy herbicides like MCPA (the active ingredient related to this compound). A farmer in Sri Lanka experienced liver damage after prolonged exposure to MCPA, emphasizing the need for careful handling and application of herbicides . Although this case illustrates potential risks, it also underscores the importance of proper safety protocols when using such chemicals.

Synthesis and Preparation Techniques

Preparation Methods

The synthesis of this compound involves several key steps that include esterification reactions. A patent describes a method where chloroacetic acid is reacted with ortho-cresol to produce sodium o-cresolate, which is then reacted further to yield the final ester product . This method highlights the chemical's accessibility for commercial production.

| Step | Chemical Reaction | Outcome |

|---|---|---|

| 1 | Chloroacetic acid + Sodium hydroxide | Sodium chloroacetate |

| 2 | Ortho-cresol + Sodium hydroxide | Sodium o-cresolate |

| 3 | Sodium chloroacetate + Sodium o-cresolate | 2-Methyl sodium phenoxyacetate |

| 4 | Chlorination process | 2-Methyl-4-chlorophenoxyacetic acid |

| 5 | Esterification with hexanol | This compound |

Health and Safety Considerations

While this compound is effective as a herbicide, it is crucial to acknowledge potential health hazards associated with its use. Acute exposure can lead to symptoms such as skin irritation, respiratory issues, and gastrointestinal disturbances . Chronic exposure has been linked to liver and kidney damage as well as possible neurotoxic effects .

Mechanism of Action

Hexyl (4-chloro-2-methylphenoxy)acetate exerts its herbicidal effects by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth processes and causing the plant to "grow to death" .

Comparison with Similar Compounds

Alkyl Chain Variations

- Pentyl (4-chloro-2-methylphenoxy)acetate (CAS: 438-650-6): Structurally identical except for a shorter pentyl ester chain. No direct efficacy data are available, but analogous esters (e.g., methyl or ethyl) of phenoxy acids typically show reduced soil adsorption compared to longer-chain esters .

- Hexyl Acetate (CAS: 142-92-7): A simple ester lacking the phenoxy group. Used as a flavoring agent due to its fruity odor, it exhibits low acute toxicity (oral LD50 in rats: 36,100 mg/kg) . The absence of the chlorinated phenoxy moiety highlights the critical role of this group in conferring herbicidal activity to Hexyl (4-chloro-2-methylphenoxy)acetate.

Parent Acid and Ionic Liquid Derivatives

- (4-Chloro-2-methylphenoxy)acetic Acid (CAS: 94-74-6): The parent acid is polar and water-soluble, limiting its cuticle penetration. Its herbicidal activity relies on translocation within plants, whereas esterification improves lipid solubility, enhancing foliar absorption. Analytical methods for detecting this acid (e.g., GC, HPLC) are well-established, suggesting similar protocols could apply to its esters .

- 2-Chloroethyltrimethylammonium (4-chloro-2-methylphenoxy)acetate: An ionic liquid (IL) combining the phenoxyacetate anion with a quaternary ammonium cation. This dual-functional IL exhibits both herbicidal activity (via the anion) and plant growth regulation (via the cation). Synthesized via E2 dehydrochlorination, it represents a "third-generation" IL with enhanced stability and efficacy compared to neutral esters like this compound .

Halogenated Derivatives

- Brominated Analogs (e.g., 2-bromo-4-methylphenyl (4-chloro-2-methylphenoxy)acetate, CAS: 433310-57-7): Substituting chlorine with bromine increases molecular weight and may alter binding affinity to auxin receptors in plants. Brominated phenoxy compounds often exhibit higher persistence in soil but comparable herbicidal potency .

Physicochemical and Toxicological Data

Biological Activity

Herbicidal Activity

Hexyl (4-chloro-2-methylphenoxy)acetate functions as a potent herbicide by mimicking natural plant hormones, specifically auxins. This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death. The compound's effectiveness is particularly notable against broadleaf weeds, making it valuable in crop management systems.

The herbicidal activity of this compound can be attributed to the following processes:

- Auxin mimicry

- Disruption of normal plant development

- Uncontrolled cellular growth

- Plant death due to metabolic exhaustion

Comparative Efficacy

To better understand the potency of this compound, it's useful to compare it with related compounds:

| Compound | Structure Type | Herbicidal Efficacy |

|---|---|---|

| This compound | Phenoxyacetic Acid Ester | High |

| 4-Chloro-2-Methylphenoxyacetic Acid | Phenoxyacetic Acid | Moderate |

| 2,4-Dichlorophenoxyacetic Acid | Phenoxyacetic Acid | High |

| MCPA (Methyl 4-Chloro-2-Methylphenoxyacetate) | Methyl Ester | Moderate to High |

Environmental Impact and Degradation

Research indicates that this compound can degrade under specific environmental conditions. This degradation occurs through:

- Microbial action

- Photodegradation processes

The degradation products often include less toxic compounds, which may mitigate long-term environmental impacts. Studies have shown that certain soil bacteria can metabolize related compounds into less harmful substances, suggesting potential pathways for bioremediation in contaminated environments.

Toxicological Profile

While specific toxicological data for this compound is limited, insights can be drawn from studies on related compounds:

Acute Toxicity

Research on similar phenoxy herbicides suggests potential acute effects including:

- Skin and eye irritation

- Respiratory tract irritation

- Gastrointestinal disturbances

- Neurological symptoms such as headache and dizziness

Chronic Toxicity

Long-term exposure to related compounds has been associated with:

Case Study: Liver Injury from Related Compound

A case report involving a farmer exposed to MCPA (a related compound) for six months revealed a heterogeneous pattern of liver damage . The patient presented with:

- Deep icterus

- Elevated liver enzymes

- Mixed hepatocellular and cholestatic liver damage

This case highlights the potential for serious health effects from prolonged exposure to phenoxy herbicides, emphasizing the need for proper safety measures when handling these compounds .

Research Findings

Recent studies have provided insights into the biological activity of phenoxy herbicides like this compound:

- Reproductive Effects : Research on fathead minnows exposed to related 2,4-D formulations showed:

- Biodegradation Pathways : Studies have identified specific enzymatic pathways for the degradation of related compounds:

- Comparative Toxicity : A 4-week rat study comparing MCPA and CCPA (related compounds) at 2000 ppm dietary concentration revealed:

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for hexyl (4-chloro-2-methylphenoxy)acetate, and how can reaction conditions be adjusted to improve yield?

- Methodology : A common approach involves nucleophilic substitution between 4-chloro-2-methylphenol and an alkyl chloroacetate (e.g., hexyl chloroacetate) under reflux with anhydrous potassium carbonate in acetone. TLC (hexane:ethyl acetate, 3:1) monitors reaction progress . Yield optimization may require adjusting molar ratios (e.g., excess alkylating agent) or solvent polarity. Post-reaction purification includes solvent distillation, aqueous extraction, and ether washes to remove unreacted starting materials and salts .

Q. How can researchers ensure purity of this compound during synthesis?

- Methodology : Elemental analysis (within 0.5% of theoretical values) and mass spectrometry are critical for verifying purity . Residual potassium carbonate is removed via cold-water extraction, and repeated washing with sodium hydroxide solution eliminates acidic impurities. Recrystallization from non-polar solvents (e.g., hexane) may further enhance purity .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- Chromatography : TLC (hexane:ethyl acetate) for reaction monitoring .

- Spectroscopy : NMR (¹H/¹³C) to confirm ester linkage and aromatic substitution patterns. IR can identify carbonyl (C=O) stretches (~1740 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 286.12 for C₁₅H₂₁ClO₃) .

Advanced Research Questions

Q. What challenges arise in resolving structural isomers or byproducts during synthesis?

- Analysis : Isomeric byproducts (e.g., ortho/para-substituted derivatives) may form due to competing alkylation pathways. Advanced techniques like HPLC-MS or GC-MS with chiral columns can separate isomers. For example, enantiomeric separation may require chiral stationary phases (e.g., cellulose derivatives) if the hexyl chain introduces stereocenters .

Q. How do structural modifications (e.g., alkyl chain length) impact herbicidal activity?

- Experimental Design : Synthesize analogs (e.g., methyl, ethyl, 2-ethylhexyl esters) and compare bioactivity via dose-response assays. For instance, MCPA ethyl ester (CAS 2698-38-6) shows higher lipophilicity than methyl esters, enhancing foliar absorption . Structure-activity relationships (SAR) can be modeled using QSAR software to predict optimal chain lengths .

Q. How do contradictory toxicity data for related esters inform safety protocols?

- Case Study : Hexyl acetate (CAS 142-92-7) has low acute oral toxicity (rat LD₅₀: 36,100 mg/kg) but higher inhalation toxicity (LC₅₀: 9.04 mg/L). For this compound, researchers must design tiered toxicity studies:

- In vitro : Ames test for mutagenicity.

- In vivo : Acute dermal exposure assays (rabbit model) to assess irritation .

- Contradictions in literature (e.g., ester stability vs. hydrolysis) necessitate pH-dependent degradation studies .

Q. What methodologies detect environmental degradation products of this compound?

- Approach : Hydrolytic degradation under alkaline conditions yields 4-chloro-2-methylphenol and hexanol. LC-MS/MS with MRM (multiple reaction monitoring) can quantify these byproducts in soil/water samples. Accelerated stability studies (40°C/75% RH) simulate long-term environmental persistence .

Q. How can computational chemistry predict interactions with plant enzyme targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.